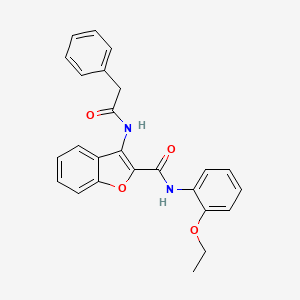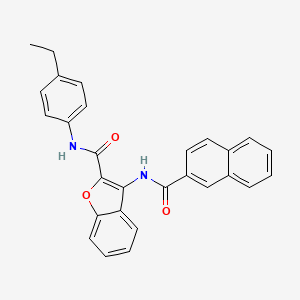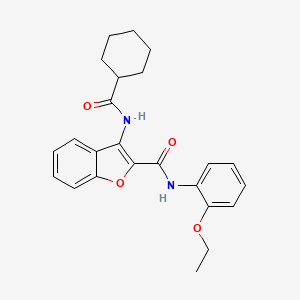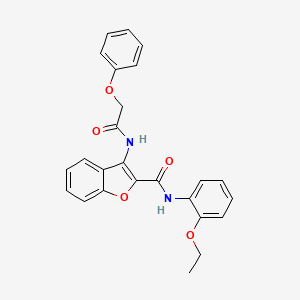
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide, or simply NEP-PFB, is a synthetic compound with a wide range of potential applications in scientific research. This compound has been studied for its ability to modulate physiological and biochemical processes, and has been found to have a number of advantages and limitations for lab experiments.
科学研究应用
NEP-PFB has a number of potential applications in scientific research. It has been studied for its ability to modulate the activity of enzymes involved in energy metabolism, and has been found to have the potential to be used as an inhibitor of the enzyme acetyl-CoA carboxylase. NEP-PFB has also been studied for its ability to modulate the activity of protein kinases, and has been found to be a potent inhibitor of the enzyme protein kinase C. Additionally, NEP-PFB has been studied for its ability to modulate the activity of G-protein coupled receptors, and has been found to be a potent agonist of the G-protein coupled receptor GPR55.
作用机制
NEP-PFB is thought to modulate the activity of enzymes, protein kinases, and G-protein coupled receptors by binding to the active sites of these proteins. This binding is thought to cause a conformational change in the proteins, which results in the modulation of their activity.
Biochemical and Physiological Effects
NEP-PFB has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in energy metabolism, protein kinases, and G-protein coupled receptors. Additionally, NEP-PFB has been found to have the potential to modulate the activity of other proteins, including ion channels and transporters. Furthermore, NEP-PFB has been found to have the potential to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis.
实验室实验的优点和局限性
NEP-PFB has a number of advantages and limitations for lab experiments. One advantage of NEP-PFB is its high efficiency of synthesis, with a yield of up to 97%. Additionally, NEP-PFB has been found to be highly stable in aqueous solutions, making it suitable for use in a variety of lab experiments. On the other hand, NEP-PFB has been found to be relatively expensive to synthesize, making it difficult to use in large-scale experiments. Additionally, NEP-PFB has been found to have a relatively low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
未来方向
NEP-PFB has a number of potential future directions. One potential future direction is to further study the biochemical and physiological effects of NEP-PFB. Additionally, further research could be done to determine the potential of NEP-PFB to modulate the activity of other proteins, such as ion channels and transporters. Furthermore, further research could be done to determine the potential of NEP-PFB to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis. Additionally, further research could be done to determine the potential of NEP-PFB to be used as a therapeutic agent. Finally, further research could be done to determine the potential of NEP-PFB to be used in drug development.
合成方法
NEP-PFB can be synthesized via a two-step process. The first step involves the reaction of 2-ethoxyphenylboronic acid and 4-chloro-2-phenylacetamide in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with 2-bromobenzofuran in the presence of a ruthenium catalyst. This synthesis method has been found to be highly efficient, with a yield of up to 97%.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-2-30-21-15-9-7-13-19(21)26-25(29)24-23(18-12-6-8-14-20(18)31-24)27-22(28)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMQMNCBXQRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)



![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)

![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)


![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)